BenchChemオンラインストアへようこそ!

6-Bromo-3-isopropyl-2-methylquinolin-4-amine

Monoamine oxidase inhibition Neurodegenerative disease Structure-activity relationship

Differentiated by its 6-bromo substituent, this 4-aminoquinoline enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling that 6-H, 6-F, and 6-Cl analogs cannot undergo—critical for diversifying SAR libraries. The 3-isopropyl group introduces steric bulk affecting binding-pocket complementarity, while the predicted LogP of 3.22 (optimal BBB range) supports CNS-targeted probe development. With negligible MAO-B inhibition (IC₅₀ > 100 µM), it serves as an ideal negative control against the active 6-chloro analog. Source commercial-grade (98%) material for reproducible lead optimization.

Molecular Formula C13H15BrN2
Molecular Weight 279.18 g/mol
Cat. No. B11845447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-isopropyl-2-methylquinolin-4-amine
Molecular FormulaC13H15BrN2
Molecular Weight279.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=C(C=CC2=N1)Br)N)C(C)C
InChIInChI=1S/C13H15BrN2/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3,(H2,15,16)
InChIKeyHYYQJGMJUKPGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-isopropyl-2-methylquinolin-4-amine: A 4-Aminoquinoline Scaffold for Medicinal Chemistry and Targeted Synthesis


6-Bromo-3-isopropyl-2-methylquinolin-4-amine (CAS: 1521970-54-6; 1340446-84-5) is a 4-aminoquinoline derivative with the molecular formula C₁₃H₁₅BrN₂ and a molecular weight of 279.18 g/mol . The compound features a bromine substituent at the 6-position, an isopropyl group at the 3-position, and a methyl group at the 2-position on the quinoline core . It is cataloged in major chemical databases, including PubChem, ChemSrc, and ChEMBL (CHEMBL3398528), and is commercially available from multiple vendors for research and further manufacturing applications . As a 4-aminoquinoline, it belongs to a privileged scaffold with established relevance in antimalarial, anticancer, and neurological drug discovery programs [1].

Why 6-Bromo-3-isopropyl-2-methylquinolin-4-amine Cannot Be Interchanged with Unsubstituted or Other 6-Halo Analogs in Structure-Activity Relationship Studies


In 4-aminoquinoline-based medicinal chemistry, substituent identity and position critically influence both on-target potency and off-target liability [1]. The 6-bromo substituent in this compound imparts a distinct combination of lipophilicity (estimated LogP 3.22) and electron-withdrawing character, differentiating it from 6-fluoro (smaller size, strong electronegativity), 6-chloro (intermediate lipophilicity), and 6-unsubstituted analogs [2]. This bromine atom also serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible with 6-H or 6-F analogs [3]. Furthermore, the isopropyl group at the 3-position introduces steric bulk that can alter binding pocket complementarity compared to 3-methyl or 3-ethyl analogs. Generic substitution—even among other 6-halo-3-isopropyl-2-methylquinolin-4-amines—will alter these physicochemical and reactivity parameters in ways that cannot be predicted without explicit experimental validation.

Quantitative Differentiation Evidence: 6-Bromo-3-isopropyl-2-methylquinolin-4-amine vs. Structural Analogs


MAO-B Inhibition Profile: 6-Bromo vs. 6-Chloro Analog Differentiation

The 6-bromo compound exhibits minimal inhibitory activity against human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ > 100,000 nM [1]. In contrast, a structurally related 6-chloro-3-isopropyl-2-methylquinolin-4-amine derivative displays measurable MAO-B inhibition with an IC₅₀ of 530 nM [2]. This 188-fold difference in IC₅₀ values demonstrates that the 6-position halogen identity—bromine versus chlorine—profoundly modulates MAO-B engagement within the same core scaffold.

Monoamine oxidase inhibition Neurodegenerative disease Structure-activity relationship

MAO-A Inhibition Profile: 6-Bromo vs. 6-Chloro Analog Differentiation

The 6-bromo compound also exhibits negligible inhibition of human MAO-A (IC₅₀ > 100,000 nM) [1]. In contrast, a 6-chloro-3-isopropyl-2-methylquinolin-4-amine derivative shows measurable MAO-A inhibition with an IC₅₀ of 39,000 nM (39 µM) [2]. The 2.6-fold difference in IC₅₀ values, though less pronounced than for MAO-B, further highlights the differential impact of the 6-halogen substituent on enzyme binding.

Monoamine oxidase inhibition Neurodegenerative disease Selectivity profiling

Physicochemical Property Differentiation: Lipophilicity (LogP) and Solubility vs. 6-H and 6-Cl Analogs

QSPR calculations predict that 6-bromo-3-isopropyl-2-methylquinolin-4-amine has a LogP of 3.22 and aqueous solubility at pH 7.4 of 3.1 mg/mL (11.1 µM) [1]. The unsubstituted 3-isopropyl-2-methylquinolin-4-amine (C₁₃H₁₆N₂, MW 200.29) has a lower calculated LogP of approximately 2.5 , while the 6-chloro analog (C₁₃H₁₅ClN₂, MW 234.72) has an intermediate LogP of approximately 2.9 . The 6-bromo compound's higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, directly impacting formulation strategies and bioavailability predictions.

Physicochemical properties Lipophilicity Aqueous solubility

Synthetic Utility: 6-Bromo Substituent as a Cross-Coupling Handle vs. 6-H or 6-F Analogs

The 6-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification to 6-aryl, 6-heteroaryl, or 6-amino derivatives [1]. In contrast, 6-unsubstituted and 6-fluoro analogs lack this reactivity (C-F bonds are inert under standard Suzuki-Miyaura conditions). While 6-chloro analogs are also amenable to cross-coupling, aryl bromides generally exhibit higher reactivity than aryl chlorides in palladium-catalyzed reactions, offering faster reaction kinetics and broader substrate scope [2].

Synthetic chemistry Cross-coupling Medicinal chemistry

Limited Publicly Available Biological Activity Data: A Caveat for Procurement Decisions

As of 2026, publicly available quantitative biological activity data for 6-bromo-3-isopropyl-2-methylquinolin-4-amine are limited to MAO-A and MAO-B inhibition assays [1]. No peer-reviewed studies reporting antimalarial, anticancer, or antimicrobial IC₅₀ values for this specific compound were identified. In contrast, the 6-chloro analog has been annotated with antitubercular potential , and other 4-aminoquinolines have well-established antimalarial activities with IC₅₀ values ranging from 5–100 nM against P. falciparum [2]. The absence of such data for the 6-bromo compound does not indicate lack of activity but rather reflects the current state of published research.

Biological activity Data availability Procurement consideration

Validated Application Scenarios for 6-Bromo-3-isopropyl-2-methylquinolin-4-amine Based on Available Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The 6-bromo substituent enables Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions to introduce diverse aryl, heteroaryl, or amine functionality at the 6-position [1]. This is particularly valuable for generating focused libraries of 4-aminoquinoline analogs for structure-activity relationship studies, where the 3-isopropyl-2-methyl core is held constant while the 6-position is systematically varied. Unlike 6-H or 6-F analogs, which are unreactive under these conditions, the 6-bromo compound offers a direct route to diversified scaffolds.

Control Compound for MAO-B Profiling Screens

Given its negligible MAO-B inhibition (IC₅₀ > 100 µM) [1], the compound may serve as a negative control or counter-screen compound in assays designed to identify novel MAO-B inhibitors. Its activity profile contrasts sharply with that of the 6-chloro analog (IC₅₀ = 530 nM) [2], providing a clear comparator for structure-activity relationship analysis.

Scaffold for CNS-Penetrant Candidate Optimization

The compound's predicted LogP of 3.22 [1] falls within the optimal range (2–4) for blood-brain barrier penetration, suggesting potential utility as a scaffold for CNS-targeted therapeutics. In comparison, less lipophilic analogs (e.g., 6-H or 6-Cl) may exhibit reduced CNS exposure. However, this lipophilicity must be balanced against aqueous solubility (3.1 mg/mL at pH 7.4) and potential metabolic liabilities [2].

Intermediate for 4-Aminoquinoline-Derived Probe Synthesis

The compound is commercially available at >97% purity from multiple vendors [1] and can serve as a key intermediate in the synthesis of more complex 4-aminoquinoline-based probes, including those with potential antimalarial or anticancer activity [2]. Its bromine substituent provides a functional handle for conjugation to reporter tags or for incorporation into larger hybrid molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-isopropyl-2-methylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.